molecular formula C12H21NO B7515756 N-(1-cyclopropylethyl)cyclohexanecarboxamide

N-(1-cyclopropylethyl)cyclohexanecarboxamide

Numéro de catalogue B7515756
Poids moléculaire: 195.30 g/mol
Clé InChI: XWLITZKNASMRPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyclopropylethyl)cyclohexanecarboxamide, also known as CPP-115, is a compound that has gained interest in scientific research due to its potential as a therapeutic agent. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and is a potent inhibitor of the enzyme GABA transaminase. This enzyme plays a crucial role in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in the regulation of neuronal activity.

Mécanisme D'action

N-(1-cyclopropylethyl)cyclohexanecarboxamide works by inhibiting GABA transaminase, which leads to an accumulation of GABA in the brain. GABA is an inhibitory neurotransmitter that reduces neuronal activity and helps to regulate brain function. By increasing GABA levels, N-(1-cyclopropylethyl)cyclohexanecarboxamide may have a calming effect on the brain and reduce the occurrence of seizures, anxiety, and other neurological symptoms.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyclopropylethyl)cyclohexanecarboxamide can increase GABA levels in the brain by up to 300%. This increase in GABA activity may lead to a reduction in neuronal excitability and an overall calming effect on the brain. N-(1-cyclopropylethyl)cyclohexanecarboxamide has also been shown to have a low toxicity profile and is well-tolerated in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-cyclopropylethyl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric conditions. However, N-(1-cyclopropylethyl)cyclohexanecarboxamide is not suitable for use in human clinical trials due to its potential for toxicity and lack of selectivity for GABA transaminase.

Orientations Futures

There are several potential future directions for research on N-(1-cyclopropylethyl)cyclohexanecarboxamide. One area of interest is the development of more selective inhibitors of GABA transaminase that can be used in human clinical trials. Another area of interest is the investigation of N-(1-cyclopropylethyl)cyclohexanecarboxamide in combination with other drugs for the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of N-(1-cyclopropylethyl)cyclohexanecarboxamide on brain function and behavior.

Méthodes De Synthèse

The synthesis of N-(1-cyclopropylethyl)cyclohexanecarboxamide involves the reaction of vigabatrin with cyclopropylamine in the presence of a catalyst. This reaction results in the formation of N-(1-cyclopropylethyl)cyclohexanecarboxamide, which is then purified using chromatography techniques.

Applications De Recherche Scientifique

N-(1-cyclopropylethyl)cyclohexanecarboxamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that N-(1-cyclopropylethyl)cyclohexanecarboxamide can increase GABA levels in the brain, which may have beneficial effects in conditions such as epilepsy, anxiety, and addiction.

Propriétés

IUPAC Name

N-(1-cyclopropylethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-9(10-7-8-10)13-12(14)11-5-3-2-4-6-11/h9-11H,2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLITZKNASMRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropylethyl)cyclohexanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.